molecular formula C19H16Cl2N2O2S B5975681 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B5975681
M. Wt: 407.3 g/mol
InChI Key: YBEGHFKXEPWULT-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a thiazole-based small molecule featuring a 2,4-dichlorobenzyl substituent at the 5-position of the thiazole ring and a 2-(3-methylphenoxy)acetamide group at the 2-position.

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-12-3-2-4-15(7-12)25-11-18(24)23-19-22-10-16(26-19)8-13-5-6-14(20)9-17(13)21/h2-7,9-10H,8,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEGHFKXEPWULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-aminothiazole in the presence of a base to form the intermediate 5-(2,4-dichlorobenzyl)-1,3-thiazole. This intermediate is then reacted with 2-(3-methylphenoxy)acetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives, including N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, exhibit potent antimicrobial properties. A study demonstrated that compounds with thiazole moieties can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that it can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases such as arthritis .

Cancer Research
There is ongoing research into the anticancer potential of thiazole derivatives. Preliminary findings indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest .

Agricultural Applications

Pesticidal Properties
this compound has been evaluated for its pesticidal properties. Studies have shown its effectiveness against specific pests and pathogens in crops, suggesting its potential use as a novel pesticide or fungicide in agricultural settings .

Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator. It could enhance growth rates and yield in specific crops by influencing hormonal pathways within plants .

Material Science

Polymer Synthesis
In material science, thiazole derivatives are being explored for their role in synthesizing new polymers with enhanced properties. The incorporation of this compound into polymer matrices has shown to improve thermal stability and mechanical strength .

Nanomaterials Development
This compound is also being investigated for its potential in nanomaterials development. Its unique chemical structure may facilitate the creation of nanoscale materials with specific electronic or optical properties, useful in various technological applications .

Table 1: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains
Anti-inflammatory Modulates inflammatory pathways
Cancer Research Induces apoptosis in cancer cells
Pesticidal Properties Effective against specific agricultural pests
Plant Growth Regulation Enhances growth rates in crops
Polymer Synthesis Improves thermal stability and mechanical strength
Nanomaterials Facilitates creation of advanced nanoscale materials

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs, their substituents, and biological activities:

Compound Name Thiazole Substituent Acetamide/Amide Substituent Biological Activity Key References
Target Compound 5-(2,4-Dichlorobenzyl) 2-(3-Methylphenoxy)acetamide Hypothesized anticancer
4e () 5-(2,4-Dichlorobenzyl) 2-Chloroacetamide Synthetic intermediate
5f () 5-(2,4-Dichlorobenzyl) Thiophene-2-carboxamide Cytotoxic/antitumor
6b () 5-[(2,4-Dichlorobenzyl)thio] 2-(4-Methylpiperazin-1-yl)acetamide Antimicrobial (EC₅₀ = 17.5 µg/mL)
SirReal2 () 5-(Naphthalen-1-ylmethyl) 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl SIRT2 inhibitor
N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-... 5-(4-Methoxybenzyl) 2-[3-(Trifluoromethyl)phenoxy] Unreported (structural analog)
Key Observations:

Thiazole Substituents :

  • The 2,4-dichlorobenzyl group (as in the target compound and 4e/5f) is associated with improved bioactivity due to enhanced lipophilicity and steric bulk, which may facilitate membrane penetration or target binding .
  • Replacement with a naphthalen-1-ylmethyl group (SirReal2) shifts activity toward sirtuin inhibition, highlighting substituent-dependent target selectivity .

Piperazine-containing analogs (e.g., 6b) demonstrate antimicrobial activity, suggesting that polar substituents improve interactions with bacterial targets .

Biological Activity

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17Cl2N3OSC_{19}H_{17}Cl_2N_3OS, with a molecular weight of approximately 328.2 g/mol. The compound features a thiazole ring and a dichlorobenzyl group, which are critical for its biological activity.

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Dichlorobenzyl Group : A nucleophilic substitution reaction introduces the dichlorobenzyl moiety to the thiazole derivative.
  • Coupling with Glycinamide : The final step involves coupling the thiazole-dichlorobenzyl intermediate with a glycinamide derivative using peptide coupling reagents like EDCI and HOBt.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves induction of apoptosis through caspase activation and inhibition of DNA synthesis .

CompoundCell LineIC50 (µM)Mechanism
6fA54915Apoptosis via caspase activation
6gC612Inhibition of DNA synthesis

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds exhibiting structural similarities to this compound were tested against various microorganisms. Notably, some exhibited significant activity against Staphylococcus aureus and Candida albicans .

Case Studies

  • Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity using MTT assays. The results indicated that compounds with electron-withdrawing groups like dichloro substituents exhibited enhanced potency against tumor cells .
  • Antimicrobial Screening : Another investigation focused on thiazolidine derivatives related to the target compound showed promising results in inhibiting microbial growth in vitro, suggesting potential applications in treating infections .

Q & A

Q. How can the synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide be optimized for improved yield and purity?

  • Methodological Answer : The synthesis involves reacting 2-amino-5-(2,4-dichlorobenzyl)thiazole with chloroacetyl chloride in dioxane using triethylamine as a base at 20–25°C. Key optimizations include:
  • Solvent selection : Dioxane ensures solubility of intermediates while minimizing side reactions .
  • Reagent stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride reduces unreacted starting material .
  • Recrystallization : Ethanol-DMF mixtures (e.g., 3:1 v/v) enhance purity by removing polar byproducts .
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) ensures step completion .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR in DMSO-d6 identifies aromatic protons (δ 7.2–7.8 ppm for dichlorobenzyl) and acetamide protons (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+) at m/z 435.0 (calculated) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. Which solvents and catalysts are optimal for key synthetic steps?

  • Methodological Answer :
  • Thiazole-amine reaction : Dioxane with triethylamine minimizes side reactions during chloroacetylation .
  • Phenoxy coupling : DMF with potassium carbonate facilitates nucleophilic substitution at 80–90°C .
  • Recrystallization : Ethanol-DMF mixtures balance solubility and polarity for crystal formation .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. inactivity) be resolved for this compound?

  • Methodological Answer :
  • Assay standardization : Replicate tests under identical conditions (e.g., cell line, incubation time) to isolate variability .
  • Orthogonal assays : Combine MTT cytotoxicity with caspase-3 activation assays to confirm apoptosis-mediated activity .
  • Impurity profiling : Use HPLC-MS to rule out contaminants (e.g., unreacted thiazole intermediates) .

Q. How to design structure-activity relationship (SAR) studies targeting the dichlorobenzyl and methylphenoxy groups?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with fluorobenzyl or methoxybenzyl groups to assess halogen/methyl contributions .
  • Bioisosteric replacement : Replace the thiazole ring with oxadiazole to evaluate heterocycle effects on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrophobic pockets for dichlorobenzyl) .

Q. What computational strategies are effective for modeling its pharmacokinetics and target binding?

  • Methodological Answer :
  • ADMET prediction : SwissADME estimates logP (~3.5) and solubility (<10 µM), guiding formulation strategies .
  • Molecular dynamics (MD) : Simulate binding stability to kinases (e.g., EGFR) using GROMACS to assess residence time .
  • Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry for docking studies .

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